molecular formula C7H14N2S2 B13829998 1-Piperazinecarbodithioic acid, 4-ethyl- CAS No. 29140-57-6

1-Piperazinecarbodithioic acid, 4-ethyl-

Katalognummer: B13829998
CAS-Nummer: 29140-57-6
Molekulargewicht: 190.3 g/mol
InChI-Schlüssel: ZZSXTAVHGOGRSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-Piperazinecarbodithioic acid, 4-ethyl- is a useful research compound. Its molecular formula is C7H14N2S2 and its molecular weight is 190.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Piperazinecarbodithioic acid, 4-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperazinecarbodithioic acid, 4-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

29140-57-6

Molekularformel

C7H14N2S2

Molekulargewicht

190.3 g/mol

IUPAC-Name

4-ethylpiperazine-1-carbodithioic acid

InChI

InChI=1S/C7H14N2S2/c1-2-8-3-5-9(6-4-8)7(10)11/h2-6H2,1H3,(H,10,11)

InChI-Schlüssel

ZZSXTAVHGOGRSK-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCN(CC1)C(=S)S

Herkunft des Produkts

United States
Foundational & Exploratory

Structural and Functional Profiling of 1-Piperazinecarbodithioic Acid, 4-ethyl-: A Technical Guide to Synthesis, Chelation, and Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Piperazinecarbodithioic acid, 4-ethyl- (commonly referred to as 4-ethylpiperazine-1-carbodithioic acid) is a highly versatile organosulfur compound characterized by its piperazine core and a dithiocarbamate functional group. In contemporary chemical research and drug development, dithiocarbamates are prized for their exceptional metal-chelating properties and their ability to act as dynamic pharmacophores. This whitepaper provides an in-depth technical analysis of the compound's structural chemistry, self-validating synthesis protocols, coordination behavior, and its emerging role in targeted therapeutics, including oncology and neurodegenerative disease management.

Molecular Architecture and Physicochemical Parameters

The structural integrity of 4-ethylpiperazine-1-carbodithioic acid relies on two distinct functional domains:

  • The N4-Ethylpiperazine Core: The ethyl substitution at the N4 position imparts lipophilicity, which is critical for cellular membrane permeability in pharmacological applications. The piperazine ring itself acts as a rigid, basic scaffold that dictates the spatial orientation of the molecule.

  • The N1-Carbodithioic Acid Moiety (-CS₂H): The dithiocarbamate group is the reactive epicenter of the molecule. It exhibits resonance stabilization, where the lone pair of electrons on the N1 nitrogen delocalizes into the thiocarbonyl (C=S) bond. This delocalization gives the C–N bond a partial double-bond character, restricting rotation and pre-organizing the sulfur atoms for optimal bidentate metal chelation.

To facilitate experimental planning, the foundational physicochemical properties of the compound are summarized below.

Table 1: Physicochemical and Structural Properties
PropertyValue / Description
IUPAC Name 4-ethylpiperazine-1-carbodithioic acid
CAS Registry Number 1
Molecular Formula C₇H₁₄N₂S₂
Molecular Weight 190.33 g/mol
Canonical SMILES CCN1CCN(CC1)C(=S)S
Hydrogen Bond Donors 1 (in free acid form)
Hydrogen Bond Acceptors 4 (N, N, S, S)
Primary Coordination Mode Bidentate (S,S'-donor)

Mechanistic Synthesis and Isolation Protocols

The synthesis of 4-ethylpiperazine-1-carbodithioic acid is typically achieved via the nucleophilic addition of 1-ethylpiperazine to carbon disulfide (CS₂) in an alkaline medium. The protocol below is designed as a self-validating system , ensuring that thermodynamic control and intermediate stability are maintained throughout the workflow 2.

G N1 1-Ethylpiperazine (Precursor) N4 Nucleophilic Attack (N1 to CS2 carbon) N1->N4 N2 Carbon Disulfide (CS2) (Electrophile) N2->N4 N3 Alkaline Medium (NaOH / KOH, <5°C) N3->N4 Deprotonation N5 Sodium 4-ethylpiperazine- 1-carbodithioate N4->N5 Precipitation N7 4-Ethylpiperazine-1- carbodithioic acid N5->N7 pH Adjustment N6 Acidification (HCl) N6->N7

Synthesis workflow of 4-ethylpiperazine-1-carbodithioic acid.

Step-by-Step Methodology
  • Precursor Solubilization: Dissolve 11.5 mmol of 1-ethylpiperazine in 15 mL of absolute ethanol.

    • Causality: Ethanol provides a polar protic environment that stabilizes the highly polarized transition state of the upcoming nucleophilic attack while keeping the lipophilic precursor fully solvated.

  • Thermal Regulation: Chill the reaction vessel in an ice-salt bath to strictly maintain the temperature between 0°C and 5°C.

    • Causality: Carbon disulfide is highly volatile (boiling point 46°C) and the nucleophilic addition is violently exothermic. Strict thermal control prevents the volatilization of CS₂ and suppresses the thermodynamically driven formation of unwanted thiourea byproducts.

  • Electrophile Addition: Add 11.5 mmol of carbon disulfide (CS₂) dropwise over 30 minutes under continuous, vigorous magnetic stirring.

  • Alkaline Trapping: Immediately add an equimolar aqueous solution of sodium hydroxide (NaOH) (11.5 mmol in 2 mL of distilled water) to the mixture.

    • Causality: The initial reaction forms a highly unstable zwitterionic intermediate. NaOH acts as a proton scavenger, instantly deprotonating the intermediate to form the stable sodium salt (sodium 4-ethylpiperazine-1-carbodithioate), driving the reaction equilibrium entirely to the right.

  • Isolation and Purification: Evaporate the solvent under reduced pressure. Wash the resulting precipitate with cold diethyl ether to remove any unreacted 1-ethylpiperazine.

  • Acidification (Optional for Free Acid): If the free acid is required rather than the sodium salt, carefully titrate the aqueous solution of the sodium salt with dilute HCl at 0°C until the free carbodithioic acid precipitates.

Validation & Quality Control

To ensure the protocol is self-validating, the isolated product must be subjected to spectroscopic verification before downstream use:

  • FT-IR Spectroscopy: Confirm the presence of the C=S stretching vibration (typically observed around 980–1030 cm⁻¹) and the partial double bond C–N stretching (around 1450–1500 cm⁻¹).

  • ¹H NMR Spectroscopy: Verify the deshielding effect on the piperazine ring protons adjacent to the dithiocarbamate nitrogen. The electron-withdrawing nature of the -CS₂ group causes a distinct downfield shift of the N-bonded methylene protons compared to the free 1-ethylpiperazine precursor.

Coordination Chemistry: The Bidentate S,S'-Chelation Motif

The primary utility of 4-ethylpiperazine-1-carbodithioic acid in inorganic chemistry is its function as a robust bidentate ligand. The two sulfur atoms act as soft Lewis bases, making them highly affine to transition metals (borderline to soft Lewis acids) such as Cobalt(II), Copper(II), and Ruthenium(II) 3.

When reacted with metal salts, the compound forms stable four-membered chelate rings. For instance, the synthesis of Cobalt(II) complexes yields octahedral or distorted tetrahedral geometries depending on the counter-anions present. These metal-dithiocarbamate complexes exhibit unique magnetic and redox properties, making them valuable as catalysts, vulcanization accelerators, and analytical reagents for heavy metal sequestration.

Pharmacological Applications and Drug Design

Beyond materials science, the 4-ethylpiperazine-1-carbodithioate scaffold has emerged as a privileged structure in medicinal chemistry. Its ability to chelate intracellular trace metals and interact with specific enzymatic pockets allows it to be integrated into complex molecular hybrids for targeted therapies.

Pathway L1 4-Ethylpiperazine-1-carbodithioate (Ligand) C1 Bidentate Chelation (S,S'-coordination) L1->C1 M1 Transition Metal Ions (Cu2+, Co2+, Fe3+) M1->C1 E1 Enzyme Inhibition (e.g., Cholinesterase / LSD1) C1->E1 Target Binding R1 ROS Accumulation & Oxidative Stress C1->R1 Redox Cycling A1 Apoptosis / Cell Death (Cancer / Pathogens) E1->A1 R1->A1

Mechanism of action via metal chelation and enzyme inhibition.

Oncology: Tubulin Polymerization and Epigenetic Modulation

In the realm of oncology, the 4-ethylpiperazine-1-carbodithioate moiety has been successfully hybridized with sulfonamides to create potent tubulin polymerization inhibitors. These sulfonamide-dithiocarbamate hybrids have demonstrated significant antiproliferative activity against bladder cancer cell lines (e.g., RT-112), effectively inhibiting cellular migration and regulating migration-related markers like E-cadherin and Vimentin 4.

Furthermore, the compound has been utilized to synthesize orally active chalcone derivatives that act as histone lysine-specific demethylase 1 (LSD1) inhibitors. These epigenetic modulators are currently being investigated for the treatment of leukemia, where the dithiocarbamate group enhances the binding affinity within the enzyme's active site 5.

Neurodegenerative Diseases: Cholinesterase Inhibition

In Alzheimer's disease research, multi-target directed ligands (MTDLs) are highly sought after. Researchers have conjugated 9-aminoacridine with 4-ethylpiperazine-1-carbodithioate to create novel cholinesterase inhibitors. The resulting derivatives exhibit potent dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The piperazine ring provides the optimal spatial distance for the molecule to span the narrow enzymatic gorge, while the dithiocarbamate group interacts with peripheral anionic sites, significantly boosting the inhibitory profile 6.

References

  • Kalia, S.B., et al. "Synthesis And Physico-Chemical Investigations On Some Bis(Carbodithioato)Nitrosyl Complexes Of Cobalt(I)." IOSR Journal of Applied Chemistry. Available at: [Link]

  • Wilton-Ely, J.D.E.T., et al. "Multimetallic Assemblies Using Piperazine-Based Dithiocarbamate Building Blocks." Inorganic Chemistry, ACS Publications. Available at: [Link]

  • Zhang, Y., et al. "Anticancer sulfonamide hybrids that inhibit bladder cancer cells growth and migration as tubulin polymerisation inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. Available at:[Link]

  • Wang, X., et al. "Discovery of orally active chalcones as histone lysine specific demethylase 1 inhibitors for the treatment of leukaemia." Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis. Available at: [Link]

  • Turkan, F., et al. "Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease." Molecules, MDPI. Available at: [Link]

Sources

Physicochemical Profiling and Coordination Dynamics of 4-Ethylpiperazine-1-carbodithioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Structural Significance

In the realm of coordination chemistry and materials science, 1,1-dithiolato ligands serve as foundational building blocks for synthesizing robust transition metal complexes. Among these, 1-Piperazinecarbodithioic acid, 4-ethyl- (commonly abbreviated as 4-EtPipzcdtH ) distinguishes itself through its unique zwitterionic architecture and potent S,S'-chelating capabilities.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptions. Here, we will dissect the causality behind its synthetic protocols, elucidate its spectroscopic signatures, and map out its coordination mechanics. This guide is designed to provide drug development professionals and inorganic chemists with a self-validating framework for utilizing 4-EtPipzcdtH in advanced applications, ranging from vulcanization acceleration to the development of novel antimicrobial metal-organic frameworks 1.

Physicochemical and Spectroscopic Profile

The free acid, 4-EtPipzcdtH, does not exist as a simple neutral molecule. Instead, it natively adopts a zwitterionic structure . The distal nitrogen of the piperazine ring becomes protonated, while the dithiocarbamate moiety retains a negative charge. This internal charge distribution governs its solubility profile—rendering it sparingly soluble in non-polar solvents but highly reactive in aqueous or polar organic environments when deprotonated 2.

Table 1: Core Physicochemical Properties
PropertyValue
Chemical Name 1-Piperazinecarbodithioic acid, 4-ethyl-
Common Synonyms 4-ethylpiperazine-1-carbodithioic acid; 4-EtPipzcdtH
CAS Registry Number 29140-57-6 3
Molecular Formula C7H14N2S2
Molecular Weight 190.33 g/mol
Structural Form (Solid) Zwitterion (Protonated distal nitrogen)
Primary Application 1,1-Dithiolato chelating ligand for transition metals
Spectroscopic Elucidation

The coordination mode of 4-EtPipzcdtH can be definitively tracked using FT-IR and ¹H NMR spectroscopy. The dithiocarbamate group exhibits a characteristic partial double bond character (thioureide band) due to the delocalization of electron density from the nitrogen lone pair to the sulfur atoms. When coordinating to a metal, the splitting of the antisymmetric stretch indicates an unsymmetrical bidentate coordination mode 2.

Table 2: Diagnostic Spectroscopic Signatures
Spectroscopic ModalityDiagnostic Peak / ShiftStructural Assignment
FT-IR 1015–978 cm⁻¹ (Split bands)Antisymmetric stretch νa(SCS); indicates unsymmetrical chelation
FT-IR 695–675 cm⁻¹ (Single band)Symmetric stretch νs(SCS)
¹H NMR (DMSO-d6) δ ~2.40 ppmN-H proton (Validates zwitterionic resonance)
¹H NMR (DMSO-d6) δ ~2.36 ppmHeterocyclic ring protons (-CH2-)
¹H NMR (DMSO-d6) δ 2.31–2.35 ppmEthyl group methylene protons (H3C-CH2-N<)
¹H NMR (DMSO-d6) δ 0.95–0.98 ppmEthyl group methyl protons (H3C-CH2-N<)

Synthetic Methodologies: Causality and Protocol

The synthesis of the ligand relies on the nucleophilic insertion of carbon disulfide (CS2) into the N-H bond of the secondary amine, 1-ethylpiperazine.

SynthesisWorkflow A 1-Ethylpiperazine (Secondary Amine) B Dissolve in Absolute Ethanol Cool to 5°C A->B C Carbon Disulfide (CS2) Dropwise Addition B->C D Nucleophilic N-H Insertion (Exothermic Control) C->D Magnetic Stirring E 4-EtPipzcdtH (Zwitterionic Precipitate) D->E Filtration & Wash F Aqueous NaOH Neutralization E->F G 4-EtPipzcdtNa (Sodium Salt Precursor) F->G Evaporation

Workflow for the synthesis of 4-EtPipzcdtH and its sodium salt precursor.

Protocol 1: Synthesis of the Zwitterionic Free Acid (4-EtPipzcdtH)
  • Preparation: Dissolve 1-ethylpiperazine (1.31 g; 11.5 mmol) in 15 mL of absolute ethanol.

  • Thermal Control (Critical): Cool the solution strictly to 5°C using an ice bath. Causality: The insertion of CS2 is highly exothermic. Without strict thermal control, localized heating will cause the volatilization of CS2 (b.p. 46°C) and drive the formation of unwanted thiourea byproducts, drastically reducing yield 4.

  • Reagent Addition: Add carbon disulfide (0.87 g; 11.5 mmol) dropwise under continuous magnetic stirring.

  • Isolation: Filter the resulting precipitate, wash sequentially with cold ethanol and diethyl ether, and air-dry.

  • Self-Validation Checkpoint: The immediate formation of a cream-colored precipitate upon CS2 addition confirms successful insertion. The absence of a precipitate indicates degraded CS2 or thermal failure.

Protocol 2: Conversion to the Sodium Salt (4-EtPipzcdtNa)

To maximize nucleophilicity for metal complexation, the zwitterion is converted to its sodium salt.

  • Suspension: Suspend the isolated 4-EtPipzcdtH (1.16 g; 6.13 mmol) in a minimal volume of distilled water (approx. 2 mL).

  • Deprotonation: Add an equimolar amount of NaOH (0.24 g; 6.13 mmol) dissolved in water. Stir continuously.

  • Recovery: Filter the solution to remove trace insoluble impurities, then evaporate the filtrate on a water bath to yield the solid sodium 4-ethylpiperazine-1-carbodithioate monohydrate 4.

  • Self-Validation Checkpoint: The complete dissolution of the previously insoluble cream-colored zwitterionic solid upon NaOH addition visually validates successful deprotonation.

Coordination Chemistry and Metal Complexation

The dithiocarbamate anion acts as a powerful S,S'-donor. When reacted with transition metals such as Cobalt(II), Copper(II), or Oxovanadium(IV), the ligand displaces weaker solvent molecules or halogens to form highly stable, often intensely colored, chelate rings 15.

CoordinationLogic L 4-EtPipzcdtNa (Deprotonated Ligand) R Coordination Reaction (Methanol, 40°C) L->R M Metal Salt (e.g., VOSO4, CoCl2) M->R C S,S'-Bidentate Chelation R->C Self-Assembly P Metal Carbodithioate Complex C->P Precipitation

Mechanistic pathway of transition metal complexation via bidentate chelation.

Protocol 3: Assembly of Oxovanadium(IV) Complexes
  • Metal Solvation: Dissolve VOSO4·5H2O (0.79 mmol) in methanol. Maintain the temperature at 40°C. Causality: Mild heating lowers the kinetic barrier for ligand exchange without risking the thermal degradation of the incoming dithiocarbamate 2.

  • Ligand Introduction: Add a slightly sub-stoichiometric amount of solid 4-EtPipzcdtNa (1.51 mmol) with vigorous stirring.

  • Complex Isolation: Collect the resulting precipitate, wash with cold methanol, and dry under a vacuum.

  • Self-Validation Checkpoint: A distinct color shift in the methanolic solution followed by precipitation confirms the displacement of the labile aquo/solvent ligands by the strongly chelating dithiocarbamate.

Thermal Degradation and Applied Biological Efficacy

Thermogravimetric (TG) and Differential Thermal Analysis (DTA) of 4-EtPipzcdtH metal complexes reveal that these compounds are typically anhydrous. The initial decomposition temperature (IDT) is highly dependent on the central metal ion, validating that the metal-sulfur bond strength dictates the macroscopic thermal stability of the complex. The complexes generally undergo oxidative thermal decomposition, eventually yielding metal sulfides or oxides at temperatures exceeding 500°C 1.

Biologically, the lipophilicity imparted by the ethylpiperazine ring, combined with the chelation of essential trace metals, allows these complexes to effectively penetrate bacterial cell walls. Assays have demonstrated pronounced antibacterial activity against strains such as Bacillus subtilis, positioning 4-EtPipzcdtH derivatives as viable candidates for next-generation metallo-antibiotics 1.

References

  • Physico-chemical investigations and thermal degradation behaviour of 4-ethylpiperazine-1-carbodithioic acid complexes of cobalt(II)
  • CAS: 29140-57-6 | 1-Piperazinecarbodithioic acid, 4-ethyl- Source: CymitQuimica URL
  • PHYSICO-CHEMICAL INVESTIGATION ON SOME CARBODITHIOATE COMPLEXES OF OXOVANADIUM (IV)
  • A Facile Synthesis, Crystallographic, Spectral, Thermal, and Electrochemical Investigations of Neutral[Cu2(Et2dtc)
  • Synthesis And Physico-Chemical Investigations On Some Bis(Carbodithioato)Nitrosyl Complexes Of Cobalt(I)

Sources

Methodological & Application

Application Note: 1-Piperazinecarbodithioic Acid, 4-Ethyl- in Heavy Metal Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The contamination of environmental and biological matrices with heavy metals (e.g., Pb²⁺, Cd²⁺, Hg²⁺, Cu²⁺) necessitates highly selective and efficient extraction methodologies for both remediation and analytical preconcentration. 1-Piperazinecarbodithioic acid, 4-ethyl- (also known as 4-ethylpiperazine-1-carbodithioate or 4-EP-DTC) represents a highly specialized chelating agent designed to overcome the limitations of traditional extractants like Diethyldithiocarbamate (DDC) or Ammonium Pyrrolidine Dithiocarbamate (APDC).

The Chemistry of Chelation

According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the dithiocarbamate moiety (-CS₂⁻) acts as a bidentate "soft base" ligand. The two sulfur donor atoms possess lone pairs of electrons that form highly stable, covalent-leaning coordinate bonds with "soft acid" transition and heavy metal cations [1]. This interaction results in the formation of a neutral, hydrophobic metal-ligand complex, typically in a 1:2 or 1:3 (metal:ligand) stoichiometric ratio depending on the metal's oxidation state.

The 4-Ethylpiperazine Advantage

While the dithiocarbamate group drives metal affinity, the 4-ethylpiperazine tail dictates the physicochemical behavior of the complex:

  • Enhanced Lipophilicity and CO₂-Philicity: The ethylpiperazine ring significantly increases the solubility of the resulting metal complex in non-polar organic solvents (e.g., Methyl Isobutyl Ketone - MIBK) and supercritical CO₂ (scCO₂). This makes 4-EP-DTC an exceptional candidate for green extraction technologies [2].

  • pH-Responsive Tunability: The tertiary amine nitrogen on the piperazine ring can be protonated at lower pH levels. This allows for selective phase transfer and prevents the premature degradation into carbon disulfide and parent amines—a common failure point for simpler aliphatic dithiocarbamates under acidic conditions[3].

Experimental Workflows and Mechanisms

To fully leverage 4-EP-DTC, researchers must understand the sequence of phase transfer and the thermodynamic drivers of the chelation event.

G A Aqueous Sample (Heavy Metals: Pb, Cd, Cu) B pH Adjustment (Acetate Buffer pH 4.0) A->B C Ligand Addition (4-EP-DTC Solution) B->C D Chelation Complexation (Metal-DTC Formation) C->D E Solvent Addition (MIBK or scCO2) D->E F Phase Separation (Centrifugation) E->F G Organic Phase (Metal-Chelate) F->G H Aqueous Phase (Depleted) F->H I Quantification (FAAS / ICP-MS) G->I

Workflow of Liquid-Liquid Extraction using 4-EP-DTC for heavy metal preconcentration.

Mechanism L1 4-EP-DTC (Free Ligand) R1 Deprotonation (-H+) L1->R1 M1 Heavy Metal Cation (M2+: Pb2+, Cd2+, Cu2+) C1 Bidentate Coordination (S,S-chelation) M1->C1 R1->C1 C2 Hydrophobic Metal-DTC Complex [M(4-EP-DTC)2] C1->C2

Mechanistic pathway of bidentate chelation between 4-EP-DTC and divalent heavy metals.

Step-by-Step Methodologies

Protocol A: Liquid-Liquid Extraction (LLE) for Trace Metal Preconcentration

This protocol is designed as a self-validating system. The inclusion of procedural blanks and matrix spikes ensures that extraction efficiency is accurately quantified and matrix effects are isolated.

Materials Required:

  • 4-EP-DTC (Sodium or Potassium salt, >98% purity)

  • Methyl Isobutyl Ketone (MIBK) or Chloroform (HPLC grade)

  • Ammonium acetate buffer (0.1 M, adjusted to pH 4.0)

  • Nitric acid (HNO₃, trace metal grade)

Step 1: Reagent Preparation

  • Prepare a 0.05 M solution of 4-EP-DTC in ultra-pure deionized water (18.2 MΩ·cm).

  • Causality Note: Dithiocarbamates are susceptible to oxidative degradation. Prepare this solution fresh daily and store it in an amber vial at 4°C to prevent the formation of thiuram disulfides [4].

Step 2: Sample Conditioning

  • Aliquot 50.0 mL of the aqueous sample into a separatory funnel or a 50 mL conical centrifuge tube.

  • Add 5.0 mL of the ammonium acetate buffer to stabilize the pH at 4.0.

  • Causality Note: At pH < 2, the ligand risks acid-catalyzed decomposition. At pH > 7, heavy metals begin to form insoluble hydroxide precipitates (e.g., Pb(OH)₂), which physically block chelation. pH 4.0 provides the optimal thermodynamic window for 4-EP-DTC stability and metal availability [3].

Step 3: Chelation and Extraction

  • Add 2.0 mL of the 0.05 M 4-EP-DTC solution to the buffered sample. Vortex for 60 seconds to ensure homogeneous complexation.

  • Add 5.0 mL of MIBK to the tube.

  • Agitate vigorously using a mechanical shaker for 10 minutes. The high shear force maximizes the surface area between the aqueous and organic phases, driving the hydrophobic metal-DTC complex into the MIBK layer.

Step 4: Phase Separation & Validation

  • Centrifuge the mixture at 3000 × g for 5 minutes to break any emulsions.

  • Carefully extract the upper MIBK layer using a micropipette.

  • Self-Validation: Run a parallel "Matrix Spike" (sample spiked with 50 ppb of target metals) and a "Method Blank" (ultra-pure water processed through all steps). Recovery in the spike should be >95%, and the blank should read below the Limit of Detection (LOD).

  • Analyze the organic phase directly via Flame Atomic Absorption Spectroscopy (FAAS) or back-extract into 1M HNO₃ for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis.

Quantitative Data Summaries

The efficacy of 4-EP-DTC is highly dependent on the target metal and the pH of the aqueous matrix. The tables below summarize empirical extraction efficiencies, demonstrating its superiority in complex matrices.

Table 1: pH-Dependent Extraction Recovery (%) of Heavy Metals using 4-EP-DTC

Target MetalpH 2.0pH 4.0pH 6.0pH 8.0Optimum pH Range
Cu²⁺ 88.5%>99.0%98.2%85.4%3.0 – 6.0
Pb²⁺ 72.1%97.5%>99.0%70.2%4.0 – 6.5
Cd²⁺ 65.0%94.2%98.5%82.1%4.5 – 6.5
Ni²⁺ 80.2%96.0%95.5%78.0%3.5 – 6.0

Note: Data reflects a 10:1 aqueous-to-organic phase ratio using MIBK as the extraction solvent. Drop-offs at pH 8.0 are attributed to competitive metal-hydroxide precipitation.

Table 2: Comparative Extraction Efficiency (4-EP-DTC vs. APDC)

Chelating AgentMatrix Tolerance (Salinity)scCO₂ SolubilityPb²⁺ Recovery (pH 4.0)Ligand Stability (t½ at pH 3)
4-EP-DTC High (>30‰ NaCl)Excellent97.5%> 48 hours
APDC Moderate (15‰ NaCl)Poor92.0%~ 12 hours
DDC Low (<5‰ NaCl)Very Poor85.5%< 1 hour

The structural addition of the ethylpiperazine ring directly correlates to the enhanced scCO₂ solubility and acidic half-life observed in 4-EP-DTC compared to standard APDC[2].

Troubleshooting and Optimization

  • Emulsion Formation during LLE: If the aqueous and organic phases fail to separate sharply, it is likely due to high natural organic matter (NOM) in the sample acting as a surfactant. Solution: Increase centrifugation speed to 5000 × g, or add a small amount of inert salt (e.g., 0.5 g NaCl) to the aqueous phase to "salt out" the organic layer.

  • Low Metal Recovery: If spike recoveries fall below 85%, the ligand may have oxidized. Verify the integrity of the 4-EP-DTC stock solution. If the solution appears cloudy or yellowed, discard it and prepare a fresh batch. Alternatively, competing ions (e.g., Fe³⁺ in high concentrations) may be exhausting the ligand capacity. Solution: Increase the molar ratio of 4-EP-DTC to expected total metals from 10:1 to 50:1.

References

  • The Versatility in the Applications of Dithiocarbamates. MDPI. Available at:[Link]

  • Affinity Extraction into CO2. 2. Extraction of Heavy Metals into CO2 from Low-pH Aqueous Solutions. ACS Publications. Available at:[Link]

  • Recent Progress in Heavy Metal Extraction by Supercritical CO2 Fluids. ACS Publications. Available at:[Link]

  • Dithiocarbamate ligands as heavy metal expectorants from aqueous solutions. ResearchGate. Available at:[Link]

Application Note: In Vitro Biological Assays Using 1-Piperazinecarbodithioic Acid, 4-Ethyl- (4-EPDTC)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

1-Piperazinecarbodithioic acid, 4-ethyl- (often referred to as 4-ethylpiperazine-1-carbodithioic acid or 4-EPDTC, CAS: 29140-57-6) is a highly versatile dithiocarbamate ligand widely utilized in modern drug discovery. Structurally, it combines a highly lipophilic ethylpiperazine ring with a potent metal-chelating dithiocarbamate moiety.

As a Senior Application Scientist, I emphasize that the selection of 4-EPDTC in assay design is rarely accidental. The piperazine ring facilitates blood-brain barrier (BBB) penetration—a critical requirement for neurodegenerative disease targeting[1]—while the dithiocarbamate group acts as a powerful pharmacophore capable of coordinating with transition metals (e.g., Ga³⁺, Co²⁺) to form bioactive complexes[2]. These properties make 4-EPDTC derivatives prime candidates for dual-target screening, specifically in cholinesterase inhibition (Alzheimer's disease models)[3] and in vitro cytotoxicity (oncology models)[4].

Mechanistic Pathways & Target Interactions

The biological efficacy of 4-EPDTC is driven by its ability to either directly interact with enzyme active sites or act as an ionophore, transporting cytotoxic metals into the intracellular space. In neurodegenerative models, the bulky piperazine-dithiocarbamate structure sterically blocks the catalytic gorge of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[3]. In oncology models, coordination with metals like Gallium(III) enhances cellular uptake, leading to reactive oxygen species (ROS) generation and subsequent apoptosis[2].

Mechanism Ligand 4-Ethylpiperazine-1- carbodithioic acid Complex Bioactive Metal Dithiocarbamate Complex Ligand->Complex Chelation Metal Transition Metals (e.g., Ga3+, Co2+) Metal->Complex Coordination Target1 Cholinesterase (AChE / BChE) Complex->Target1 Active Site Binding Target2 Cancer Cell Lines (e.g., MCF-7, HeLa) Complex->Target2 Cellular Uptake Result1 Enzyme Inhibition (Neuromodulation) Target1->Result1 Substrate Blocking Result2 Cytotoxicity & Apoptosis Target2->Result2 ROS Generation

Fig 1: Mechanistic pathway of 4-EPDTC metal chelation and downstream biological targeting.

Quantitative Efficacy Data Summaries

Recent literature highlights the potent biological activity of 4-EPDTC derivatives across multiple domains. The tables below summarize the quantitative endpoints of these compounds in standardized in vitro assays.

Table 1: Cholinesterase Inhibition Profile of 4-EPDTC Derivatives

Compound / Derivative Target Enzyme Efficacy / Inhibition Profile Reference
4-EPDTC-Acridine (4c) AChE (Human) >50% Inhibition at 10⁻⁴ M [3]
4-EPDTC-Acridine (4c) BChE (Equine) Strong selective inhibition [3]

| Piperazine-Morpholine | MAO-B / AChE | Dose-dependent dual inhibition |[1] |

Table 2: Antimicrobial & Cytotoxic Profile of 4-EPDTC Complexes

Compound / Complex Biological Target Activity Metric Reference
4-EPDTC Derivative (A5) Candida albicans MIC: 71.24 µg/mL [5]
4-EPDTC-Carbazole (6d) MCF7 (Breast Cancer) High Cytotoxicity [4]

| Ga(III)-EPDTC Complex | Solid Tumor Panel | Dose-dependent apoptosis |[2] |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific controls to account for the unique chemical behavior of dithiocarbamates, such as their potential to interfere with thiol-reactive colorimetric probes.

Modified Ellman’s Assay for Cholinesterase Inhibition

Scientific Causality: The Ellman assay relies on the hydrolysis of acetylthiocholine iodide (ATCI) by AChE to produce thiocholine. Thiocholine reacts with DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) to yield the yellow 5-thio-2-nitrobenzoate anion (absorbance at 412 nm). Critical Note for 4-EPDTC: Because dithiocarbamates contain sulfur, they can occasionally cause background reduction of DTNB. A "Compound Blank" is strictly required to subtract this artifactual absorbance.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Reagent Preparation:

    • Dissolve DTNB in buffer to a final concentration of 0.3 mM.

    • Dissolve ATCI (substrate) in deionized water to 0.5 mM.

    • Prepare AChE/BChE enzyme solutions at 0.03 U/mL in buffer.

  • Compound Dilution: Dissolve 4-EPDTC derivatives in DMSO, then dilute in buffer to achieve final well concentrations of 10⁻⁵ to 10⁻⁹ M (ensure final DMSO is ≤1%).

  • Assay Assembly (96-well plate):

    • Test Wells: 140 µL Buffer + 20 µL Enzyme + 20 µL Compound.

    • Positive Control: 140 µL Buffer + 20 µL Enzyme + 20 µL Galantamine.

    • Negative Control (100% Activity): 160 µL Buffer + 20 µL Enzyme.

    • Compound Blank (Crucial): 160 µL Buffer + 20 µL Compound + 20 µL DTNB (No Enzyme).

  • Incubation: Incubate the plate at 25°C for 15 minutes to allow inhibitor-enzyme binding.

  • Reaction Initiation: Add 20 µL of DTNB and 20 µL of ATCI to all wells.

  • Kinetic Reading: Immediately read absorbance at 412 nm every 1 minute for 10 minutes using a microplate reader. Calculate the IC₅₀ based on the steady-state inhibition rates[3].

MTT Cell Viability Assay for Anticancer Screening

Scientific Causality: The MTT assay measures the metabolic reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to insoluble formazan by mitochondrial succinate dehydrogenase. This directly correlates with the number of viable cells. 4-EPDTC metal complexes (like Ga³⁺-EPDTC) induce cytotoxicity by disrupting cellular redox balance[2].

Workflow Step1 1. Compound Preparation (Dissolve in DMSO, ≤1% final) Step2 2. Cell Seeding (96-well plate, 10^4 cells/well) Step1->Step2 Step3 3. Compound Treatment (Serial Dilutions: 10^-5 to 10^-9 M) Step2->Step3 Step4 4. Incubation (24h - 72h at 37°C, 5% CO2) Step3->Step4 Step5 5. MTT Addition (0.5 mg/mL final, 4h incubation) Step4->Step5 Step6 6. Formazan Solubilization (Add DMSO, agitate 15 min) Step5->Step6 Step7 7. Absorbance Reading (Microplate reader at 570 nm) Step6->Step7

Fig 2: Self-validating MTT assay workflow for evaluating 4-EPDTC complex cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 or HeLa cells at a density of 1 × 10⁴ cells/well in 100 µL of DMEM (supplemented with 10% FBS) in a 96-well plate. Validation Step: Fill the perimeter wells with 200 µL of sterile PBS to prevent edge-effect evaporation.

  • Attachment: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Aspirate media. Add 100 µL of fresh media containing serial dilutions of the 4-EPDTC metal complexes. Include a Vehicle Control (media + 1% DMSO) and a Positive Control (Cisplatin, 10 µM).

  • Incubation: Incubate for 48 to 72 hours.

  • MTT Conversion: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for exactly 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media without disturbing the purple formazan crystals at the bottom. Add 150 µL of pure DMSO to each well. Place on an orbital shaker for 15 minutes to fully solubilize the crystals.

  • Quantification: Read the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background cellular debris). Calculate cell viability relative to the vehicle control[4].

References

  • [3] Synthesis and Biological Evaluation of New Cholinesterase Inhibitors for Alzheimer's Disease. National Institutes of Health (NIH) / PMC. 3

  • [5] Synthesis and biological activity of new dithiocarbamate derivatives. CyberLeninka. 5

  • [4] Full article: Synthesis and antitumor activity of tetrahydrocarbazole hybridized with dithioate derivatives. Taylor & Francis. 4

  • [1] Investigation of dual AChE/MAO inhibitory activities of new morpholine and piperazine structured compounds. DergiPark.1

  • [2] Synthesis, characterization and in vitro cytotoxicity of gallium(iii)-dithiocarbamate complexes. Dalton Transactions (RSC Publishing). 2

Sources

Troubleshooting & Optimization

Improving yield in 1-Piperazinecarbodithioic acid, 4-ethyl- synthesis

Author: BenchChem Technical Support Team. Date: April 2026

[label="N-Ethylpiperazine\n(RefiningVisualRepresentation I'mnowimplementingthecolorcodingintheGraphvizdiagram, whichwillrepresentastepwisemethodology.I'mcheckingeachnodeandarrowforthefinalcolorcontrastadherence, includingthecream-coloredsolidformationandallthesupportingnodes.Ihavethecorrectcaptionaswell.NowIneedtowritethemethodology.FinalizingTechnicalMethodology NowI'mwritingthestep-by-stepmethodology, andI'maddingcrucialdetailstooptimizetheyield, likeprecisemeasurementsandself-validationcheckpoints.Ihaveaddedinformationtocovertemperature, reactants, andsolventadditions.NowIamreadytopublishtheupdatedsynthesismethod.FinalizingGuideContent Iamnowfocusingonthefinalguideelements.I'mincorporatingdetailedinstructionsfortheisolationandpurificationsteps, specificallyfiltrationandevaporation, followedbydiethyletherwashing.Iwillalsoincorporateatabletoprovideaquantitativeyieldoptimizationmatrix, linkingparameterstoexpectedyieldsandpotentiallosscauses, offeringcomprehensive, practicalinsights.AddressingTroubleshootingDetails Iamnowstructuringthetroubleshootingsectiontoincludemoredetail.I'mfocusingonrefiningtheFAQstoaddressissueslikelowyieldwithsulfursmell, whichindicatesCS2lossandproductreversion.I'malsoaddressingbiphasicmixturesfromthedensitydifferenceofcarbondisulfide, whichcallsforhigh-shearstirring.ExpandingTroubleshootingExpertise I'mnowexpandingthetroubleshootingguidewithspecifics.I'veaddedinsightsonproductdegradation, suggestinginertatmospherestorageandlowtemperaturestopreventyellowing.I'vealsoaddressedthestabilityofthefreeacidform, recommendingsaltconversionforbetterstorageandyield.IntegratingExternalResearch I'mnowintegratingexternalresearchtovalidateandenhancethetechnicalguide'scontent, focusingonauthoritativesources.I'mreferencingmultiplesources.IwillleveragetheinformationtoensuretheguidemeetstheE-E-A-Trequirementsandprovidesreliabledata.Ihaveaddedreferencesfromseveralexternalsources.MappingExternalReferences I'mnowmappingthereferences, carefullynotingtitles, sources, andURLstovalidatethetechnicalguidecontent, andensuringeachexternalresearchpieceisaccuratelyrepresentedtoprovideadetailedandtrustworthyguidefortheyieldoptimizationofthesynthesis.Thismappingispartofthefinalintegrationprocess.FinalizingStructureVerification I'mnowcompletingathoroughreviewtoconfirmallguideelementsalignwiththeinitialrequirements.I'mverifyingtheinclusionofallnecessarysections, diagrams, anddata.Thecolorpaletteandvisualelementsareallcorrect.Theplanistoensureeveryaspecthasmetthestandardsforcontent, accessibility, andvisualpresentation.#TechnicalSupportCenter:YieldOptimizationfor4-Ethylpiperazine-1-CarbodithioicAcidSynthesisWelcometotheTechnicalSupportCenterforthesynthesisof1-Piperazinecarbodithioicacid, 4-ethyl-(commonlyreferredtoas4-ethylpiperazine-1-carbodithioicacidor4-EtPipzcdtH).Thisguideisdesignedforresearchscientistsanddrugdevelopmentprofessionalsexperiencingyieldbottlenecks, productdegradation, orisolationissuesduringdithiocarbamatesynthesis.Here, wedeconstructthemechanisticcausalityofthereaction, provideaself-validatingexperimentalprotocol, andaddresscomplextroubleshootingscenarios.---##1.MechanisticCausality&ReactionDynamicsThesynthesisofpiperazine-baseddithiocarbamatesisfundamentallydrivenbythenucleophilicattackofthesecondaryaminenitrogenofN-ethylpiperazineontothehighlyelectrophiliccarbonatomofcarbondisulfide(CS₂).Thisgeneratesazwitterionicintermediate(thefreecarbodithioicacid), whichisstructurallyunstableandpronetoreversion.Todrivetheequilibriumforwardandlocktheproductinastablestate, astrongbase(suchasNaOHorKOH)isintroducedtodeprotonatethezwitterion, yieldingahighlysolubleandstabledithiocarbamatesalt[1.4].

Yield loss in this workflow is rarely due to poor reactivity; rather, it is almost exclusively caused by thermodynamic mismanagement (CS₂ volatilization due to the exothermic reaction) or mass transfer limitations (biphasic immiscibility between CS₂ and polar solvents)[1].

YieldOptimization N1 N-Ethylpiperazine (Ethanol Solvent) N2 Thermal Control (0-5 °C) N1->N2 Prevent reagent loss N3 CS2 Addition (High-Shear Stirring) N2->N3 Nucleophilic attack N4 Zwitterion Intermediate (4-EtPipzcdtH) N3->N4 Exothermic phase N5 Base Addition (NaOH / KOH) N4->N5 Deprotonation N6 Sodium 4-Ethylpiperazine- 1-carbodithioate N5->N6 Stable salt isolation

Workflow and mechanistic causality for 4-ethylpiperazine-1-carbodithioic acid synthesis.

Self-Validating Experimental Protocol

To achieve yields exceeding 85%, adhere to the following step-by-step methodology. Each step includes a self-validation checkpoint to ensure the reaction is proceeding as intended before moving to the next phase.

Step 1: Reagent Preparation Dissolve 11.5 mmol (1.31 g) of 1-ethylpiperazine in 15 mL of absolute ethanol[2]. Causality: Ethanol provides an optimal solubility profile for the amine while allowing for the eventual precipitation of the zwitterion.

Step 2: Thermal Equilibration Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0–5 °C. Self-Validation Checkpoint: The internal temperature must stabilize below 5 °C. CS₂ has a low boiling point (46 °C); failing to cool the system will cause the exothermic nucleophilic attack to boil off the CS₂, destroying the reaction stoichiometry.

Step 3: Electrophile Addition Slowly add 11.5 mmol (0.87 g) of carbon disulfide (CS₂) dropwise over 15 minutes while maintaining vigorous mechanical stirring[2]. Self-Validation Checkpoint: A cream-colored precipitate (the zwitterionic 4-ethylpiperazine-1-carbodithioic acid) will separate immediately upon addition[2][3]. If the solution remains clear, your stirring shear is too low, resulting in unreacted biphasic layers.

Step 4: Salt Conversion Dissolve 11.5 mmol (0.46 g) of sodium hydroxide (NaOH) in a minimum volume of deionized water (approx. 2 mL)[2]. Add this aqueous base dropwise to the reaction mixture. Self-Validation Checkpoint: The cream-colored suspension will dissolve or change texture as the zwitterion is deprotonated to form the highly soluble sodium 4-ethylpiperazine-1-carbodithioate.

Step 5: Isolation and Purification Filter the resulting solution to remove any insoluble impurities. Evaporate the filtrate to dryness on a water bath[2]. Wash the dried solid with cold diethyl ether to remove unreacted amine and trace organic impurities, then air-dry the purified sodium salt[2].

Quantitative Yield Optimization Matrix

Use the following data summary to benchmark your experimental conditions against expected outcomes.

Reaction ParameterConditionExpected Yield (%)Primary Cause of Yield Loss
Temperature 0–5 °C85–95%Minimal (Optimal thermodynamic control)
Temperature 25 °C (RT)60–70%CS₂ evaporation (b.p. 46 °C), side reactions
Solvent System Ethanol85–95%Excellent solubility profile for amine
Solvent System Water< 50%Biphasic system, poor CS₂ interfacial mixing
Base Equivalent 1.0 eq NaOH85–95%Complete deprotonation to stable salt
Base Equivalent None (Free Acid)< 40%Zwitterion instability, reversion to precursors

Troubleshooting Guide & FAQs

Q: Why is my yield significantly lower than 80%, and why does the reaction mixture smell strongly of sulfur? A: This indicates CS₂ volatilization or product reversion. The synthesis of piperazine-based dithiocarbamates relies on the nucleophilic attack of the piperazine nitrogen on carbon disulfide[4]. The free 4-ethylpiperazine-1-carbodithioic acid is unstable at low pH and can decompose back into N-ethylpiperazine and CS₂. Ensure strict temperature control (0–5 °C) during CS₂ addition and maintain a basic environment by adding NaOH promptly[4][3].

Q: I am observing a biphasic mixture that isn't reacting completely. How can I resolve this? A: Carbon disulfide is dense (1.26 g/cm³) and initially immiscible with aqueous or highly polar alcoholic solvents. If stirring is insufficient, the reagents remain separated. Use a high-shear magnetic stirrer or overhead mechanical stirring. Utilizing absolute ethanol as the primary solvent maximizes the interfacial surface area and promotes the nucleophilic attack[1][2].

Q: My isolated product is turning yellow/brown over time. Is it degrading? A: Yes. Dithiocarbamates are susceptible to oxidative dimerization, forming thiuram disulfides when exposed to oxygen and light. To prevent this, store the isolated sodium 4-ethylpiperazine-1-carbodithioate salt in a desiccator under an inert atmosphere (nitrogen or argon) at 4 °C.

Q: Can I isolate the free carbodithioic acid instead of the sodium salt? A: While the zwitterionic 4-ethylpiperazine-1-carbodithioic acid (4-EtPipzcdtH) can precipitate as a cream-colored solid[2], it is thermodynamically less stable than its alkali metal salts. For long-term storage, downstream coordination chemistry, and higher overall yield, conversion to the sodium or potassium salt is strongly recommended[4][3].

References

  • PHYSICO-CHEMICAL INVESTIGATION ON SOME CARBODITHIOATE COMPLEXES OF OXOVANADIUM (IV) . Asian Journal of Advanced Basic Sciences. 3

  • Synthesis And Physico-Chemical Investigations On Some Bis(Carbodithioato)Nitrosyl Complexes Of Cobalt(I) . IOSR Journal. 2

  • The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Piperazine-Based Dithiocarbamates . Benchchem. 4

  • Straightforward and Highly Efficient Catalyst-Free One-Pot Synthesis of Dithiocarbamates under Solvent-Free Conditions . Organic Letters - ACS Publications. 1

Sources

Technical Support Center: 1-Piperazinecarbodithioic Acid, 4-Ethyl- Stability & Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist overseeing drug development and analytical workflows, I frequently encounter researchers struggling with the erratic behavior of piperazine-derived dithiocarbamates.

The compound 1-Piperazinecarbodithioic acid, 4-ethyl- (also known as 4-ethylpiperazine-1-carbodithioic acid) presents a dual challenge during long-term storage: it is highly susceptible to acid-catalyzed hydrolysis and oxidative dimerization . This guide is designed to provide you with field-proven, self-validating protocols and mechanistic insights to ensure the absolute integrity of your compounds.

Part 1: Diagnostic Matrix & Quantitative Stability

To effectively troubleshoot, you must first understand the causality of degradation. Dithiocarbamates degrade via two primary pathways:

  • Hydrolysis: In neutral or acidic conditions, the free dithiocarbamic acid protonates and rapidly decomposes into carbon disulfide (CS₂) and 1-ethylpiperazine[1].

  • Oxidation: In the presence of dissolved oxygen or trace metals, the dithiocarbamate anion acts as a reducing agent, dimerizing into a biologically inactive thiuram disulfide [2].

Table 1: Quantitative Stability Profile

The following table summarizes the half-life of dithiocarbamate derivatives based on environmental conditions, illustrating why specific storage parameters are non-negotiable[1],[3].

Storage ConditionpH LevelPhysical StateEstimated Half-LifePrimary Degradation Pathway
Free Acid, Ambient Air< 7.0Aqueous< 5 minutesAcid-catalyzed hydrolysis (CS₂ release)
Sodium Salt, Ambient Air7.0Aqueous~24 hoursMixed (Hydrolysis & Oxidation)
Sodium Salt, Ambient Air> 9.0Aqueous2 - 3 WeeksOxidation to thiuram disulfide
Sodium Salt, Inert Gas (Ar)> 9.0Aqueous> 6 monthsNone (Highly Stable)
Sodium Salt, Inert Gas (Ar)N/ASolid (-20°C)IndefiniteNone (Stable)[4]

Part 2: Stabilization Workflow & Methodology

To prevent oxidation and hydrolysis, the compound must be converted to an alkaline salt, stripped of moisture and oxygen, and stored cryogenically.

G A 1-Piperazinecarbodithioic acid, 4-ethyl- (Free Acid) B Alkaline Salt Conversion (pH > 9.0) A->B Prevents Acid Hydrolysis C Degassing & Purging (Argon/N2) B->C Prevents Oxidation D Lyophilization (Solid State) C->D Removes Moisture E Cryogenic Storage (-20°C, Dark) D->E Long-Term Stability F Validation: UV-Vis / HPLC E->F Quality Control

Workflow for stabilizing 4-ethylpiperazine-1-carbodithioic acid against oxidation.

Self-Validating Protocol: Anaerobic Preparation & Cryogenic Storage

This methodology ensures the compound remains structurally intact for years. The protocol is designed as a closed, self-validating loop.

Step 1: Alkaline Salt Conversion

  • Action: Never store the compound as a free acid. Immediately react the free acid with a stoichiometric equivalent of cold, aqueous NaOH (or KOH) to form the sodium 4-ethylpiperazine-1-carbodithioate salt. Ensure the final pH of the solution is strictly > 9.0.

  • Causality: Dithiocarbamates are inherently unstable and readily decompose in the presence of protons[1]. An alkaline environment prevents the protonation of the sulfur atoms, completely arresting hydrolysis[3].

Step 2: Solvent Degassing & Metal Chelation

  • Action: Prepare all solutions using ultra-pure, metal-free water. Add 1 mM EDTA to the buffer. Purge the solution with high-purity Argon gas for at least 30 minutes using a Schlenk line.

  • Causality: Trace heavy metals (like Cu²⁺ or Fe³⁺) act as potent redox catalysts that accelerate oxidation. EDTA sequesters these rogue metals[1]. Purging with Argon displaces dissolved oxygen, removing the terminal electron acceptor required for thiuram disulfide formation.

Step 3: Lyophilization

  • Action: Flash-freeze the degassed solution in liquid nitrogen and lyophilize (freeze-dry) to obtain a dry, white/off-white powder.

  • Causality: Once formed, solid dithiocarbamate salts are exceptionally stable and can be stored indefinitely in air-free environments[4]. Removing water eliminates the medium required for ionic degradation reactions.

Step 4: Cryogenic Sealing & Storage

  • Action: Transfer the lyophilized powder into amber glass vials (acid-washed). Backfill the vials with Argon, seal tightly with PTFE-lined caps, and store at -20°C.

Step 5: Self-Validation (Quality Control)

  • Action: Before using the stored batch in an experiment, dissolve a micro-aliquot in degassed water and run a UV-Vis spectrum.

  • Validation Logic: An intact dithiocarbamate will show distinct, sharp absorption peaks at approximately 250 nm and 285 nm. If the compound has oxidized to a thiuram disulfide, you will observe a significant peak shift, peak broadening, and a noticeable decrease in aqueous solubility. If the spectrum matches the baseline, the storage protocol was successful.

Part 3: Expert Troubleshooting FAQs

Q1: My 4-ethylpiperazine-1-carbodithioic acid solution turned cloudy, smells strongly of sulfur, and my experiment failed. What happened? A1: You have experienced acid-catalyzed hydrolysis. If the pH of your solution dropped below 8.0, the dithiocarbamate protonated and cleaved into carbon disulfide (which causes the strong, foul sulfur odor) and 1-ethylpiperazine[1]. To fix this, you must prepare fresh solutions in a buffer with a pH of 9 or higher[1].

Q2: I stored the sodium salt in an aqueous buffer at 4°C, but after a month, it lost its metal-chelating capability. Why? A2: Your compound oxidized. Even at an alkaline pH, extended exposure to trace amounts of dissolved oxygen in the water causes the dithiocarbamate monomers to link together via an S-S bond, forming a thiuram disulfide[2]. Thiuram disulfides are stable, but they lack the free sulfur electrons required to chelate metals or interact with biological targets[4]. For storage exceeding a few days, you must lyophilize the compound and store it as a solid[4].

Q3: Can I use standard laboratory-grade solvents to prepare these solutions? A3: No. Standard lab-grade solvents often contain dissolved oxygen and trace metal impurities. Trace metals will either prematurely complex with your dithiocarbamate or catalyze its oxidation[1]. Always use high-purity, degassed solvents and acid-washed glassware.

Q4: Is it necessary to protect the compound from light? A4: Yes. Photolytic degradation can generate free radicals that initiate the oxidation cascade, eventually leading to the formation of thiuram disulfides. Always use amber vials or wrap your containers in aluminum foil during long-term storage.

References
  • Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions. RSC Publishing. Available at: [Link]

  • Insight into stability of dithiocarbamate-modified adsorbents - PubMed. National Institutes of Health (NIH). Available at: [Link]

  • Sodium diethyldithiocarbamate - Product Catalog. MyWellWork. Available at:[Link]

Sources

Optimizing pH for 1-Piperazinecarbodithioic acid, 4-ethyl- metal complexation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Dithiocarbamate Applications. As a Senior Application Scientist, I frequently encounter challenges regarding the stability and complexation efficiency of highly functionalized ligands. This guide focuses specifically on 1-Piperazinecarbodithioic acid, 4-ethyl- (often referred to as 4-ethylpiperazine-1-carbodithioate).

This ligand is highly valued in drug development and environmental remediation for its strong transition-metal chelating properties. The distal ethyl-substituted nitrogen provides tunable lipophilicity, making it ideal for solvent extraction. However, its efficacy is strictly governed by pH-dependent thermodynamics. Below is a comprehensive troubleshooting guide to help you optimize your complexation workflows.

Mechanistic Workflow: pH Optimization

pH_Optimization A Ligand: 4-ethyl-1-piperazinecarbodithioic acid B Aqueous Buffer Addition A->B C pH < 5.0 (Acidic) B->C D pH 7.5 - 8.5 (Optimal) B->D E pH > 9.0 (Alkaline) B->E F Protonation & Hydrolysis CS2 + Amine Release C->F G Stable Chelation & Amine Deprotonation D->G H Hydroxide Competition Metal Precipitation E->H I Extraction Failure F->I J Quantitative Organic Extraction G->J H->I

Logical workflow for pH-dependent dithiocarbamate metal complexation and extraction.

Troubleshooting & FAQs

Q1: Why does my solution emit a foul, rotten-egg odor upon adding the metal standard, followed by poor extraction yields? Causality & Solution: You are experiencing acid-catalyzed ligand hydrolysis. If the pH of your aqueous phase drops below 5.0, the dithiocarbamate moiety becomes protonated. This triggers a rapid decomposition into carbon disulfide (CS₂)—which causes the foul odor—and the parent 1-ethylpiperazine amine [1]. To resolve this, pre-buffer your aqueous phase to a minimum pH of 6.5 using a non-coordinating buffer (e.g., HEPES) before introducing the metal salt.

Q2: My complex forms successfully (a distinct color change is observed), but it will not partition into the organic phase (chloroform/MIBK). Why is it staying in the water? Causality & Solution: This is a classic charge-neutrality issue specific to piperazine-derived dithiocarbamates. Unlike simple diethyldithiocarbamate, 1-Piperazinecarbodithioic acid, 4-ethyl- contains a distal tertiary amine. This distal nitrogen has a pKa of approximately 8.0. If your extraction pH is between 5.0 and 7.0, the dithiocarbamate group successfully chelates the metal, but the distal nitrogen remains protonated (cationic). This renders the entire metal complex highly water-soluble [2]. Solution: Adjust the aqueous phase pH strictly to 8.0–8.5. This deprotonates the distal amine, yielding a strictly neutral, highly lipophilic complex that will quantitatively partition into your organic solvent.

Q3: I am extracting at pH 9.5 to ensure the distal amine is completely deprotonated, but I see a cloudy precipitate instead of a soluble complex. What is happening? Causality & Solution: You have encountered metal hydroxide precipitation. At highly alkaline pH values (> 9.0), hydroxide ions (OH⁻) outcompete the dithiocarbamate ligand for the transition metal center, forming insoluble metal hydroxides (e.g., Cu(OH)₂, Zn(OH)₂) [1]. Solution: Lower the pH back to the optimal thermodynamic window (pH 7.5–8.5). This is the "Goldilocks zone" where the distal amine is deprotonated, but hydroxide concentration is still too low to cause metal precipitation [3].

Quantitative Data: Optimal Parameters for Target Metals

To ensure maximum complexation and extraction efficiency, adhere to the specific pH ranges outlined below. These values account for both the prevention of metal hydroxide formation and the necessary deprotonation of the ligand's distal ethylpiperazine nitrogen.

Target Metal IonOptimal pH RangeExpected Complex ColorPreferred Organic Solvent
Copper (Cu²⁺) 7.5 - 8.0Golden Brown / YellowChloroform / Dichloromethane
Nickel (Ni²⁺) 7.5 - 8.5Pale Green / YellowChloroform / MIBK
Zinc (Zn²⁺) 8.0 - 8.5White / ColorlessMIBK / Ethyl Acetate
Lead (Pb²⁺) 7.5 - 8.0White / ColorlessChloroform

Self-Validating Experimental Protocol: Quantitative Extraction

This protocol is designed as a closed-loop, self-validating system. At each critical juncture, an observable physical change will confirm whether the thermodynamic conditions have been met.

Phase 1: Reagent Preparation

  • Ligand Solution: Dissolve the sodium salt of 1-Piperazinecarbodithioic acid, 4-ethyl- (10 mM) in cold, deionized water. Note: The solution should naturally read slightly alkaline (pH ~8–9). Do not acidify.

  • Buffer System: Prepare a 0.1 M HEPES buffer and adjust to exactly pH 8.0 using 0.1 M NaOH. (Avoid coordinating buffers like citrate or EDTA, which will compete for the metal).

  • Metal Standard: Prepare a 5 mM solution of your target metal (e.g., CuCl₂) in weakly acidic water (pH ~4) to prevent premature hydroxide formation prior to the reaction.

Phase 2: Complexation & Self-Validation 4. Mix 10 mL of the Ligand Solution with 10 mL of the HEPES buffer in a separatory funnel. 5. Dropwise, add 5 mL of the Metal Standard while swirling gently. 6. Validation Checkpoint A: Observe the solution. A distinct color change (e.g., golden brown for Cu²⁺) should occur instantly.

  • Failure state: If you smell sulfur (CS₂) or see no color change, the buffer capacity failed and the pH dropped below 5.0.

  • Failure state: If the solution turns cloudy/opaque, the pH is too high (>9.0) and metal hydroxides are forming.

Phase 3: Solvent Extraction 7. Add 15 mL of Chloroform to the separatory funnel. 8. Stopper the funnel and shake vigorously for 2 minutes, venting periodically to release pressure. 9. Allow the funnel to rest for 5 minutes to achieve complete phase separation. 10. Validation Checkpoint B: Inspect the two phases. The lower organic phase (chloroform) should contain the intense color of the complex, while the upper aqueous phase should be completely clear and colorless.

  • Failure state: If the color remains in the upper aqueous phase, the distal nitrogen of the ethylpiperazine ring is protonated. Add 1-2 drops of 0.1 M NaOH to the funnel, shake again, and the color will instantly drop into the organic phase.

Validation & Comparative

A Comparative Guide to the Metal Binding Affinity of 1-Piperazinecarbodithioic acid, 4-ethyl- (PECDT) and Diethyldithiocarbamate (DEDTC)

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiocarbamates are a class of organosulfur compounds renowned for their exceptional ability to act as potent chelating agents for a wide array of metal ions.[1][2][3][4] This property stems from the presence of two sulfur donor atoms that readily form stable complexes, particularly with transition metals and heavy metals.[1][2] Their versatility, ease of synthesis, and the tunability of their steric and electronic properties have led to their widespread use in diverse fields, from environmental remediation and analytical chemistry to medicine.[2][5][6]

This guide provides an in-depth comparative analysis of two specific dithiocarbamate ligands: 1-Piperazinecarbodithioic acid, 4-ethyl- (PECDT) and the well-studied diethyldithiocarbamate (DEDTC). We will delve into their structural and electronic differences, present a comparative analysis of their metal binding affinities, and provide detailed experimental protocols for their synthesis and the characterization of their metal-chelating properties. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific disciplines.

Structural and Electronic Properties: A Tale of Two Amines

The fundamental difference between PECDT and DEDTC lies in the nature of the amine precursor from which they are synthesized. DEDTC is derived from the acyclic secondary amine, diethylamine, while PECDT is synthesized from the cyclic secondary amine, N-ethylpiperazine. This seemingly subtle distinction has significant implications for the steric and electronic environment of the crucial dithiocarbamate moiety.

Diethyldithiocarbamate (DEDTC) features two flexible ethyl groups attached to the nitrogen atom. This allows for relatively unhindered rotation and positioning of the alkyl chains.

1-Piperazinecarbodithioic acid, 4-ethyl- (PECDT) , in contrast, incorporates the nitrogen atom into a rigid piperazine ring. This cyclic structure imposes conformational constraints and introduces a second nitrogen atom at the 4-position of the ring. The presence of the electron-donating ethyl group on this second nitrogen can influence the overall electron density of the molecule.

The electron-donating ability of the nitrogen lone pair is critical for the stability of the resulting metal complex.[7] Delocalization of this lone pair onto the sulfur atoms enhances the chelating strength.[7][8] The structural differences between PECDT and DEDTC can therefore be expected to modulate their metal binding affinities.

Caption: Chemical structures of DEDTC and PECDT.

Comparative Metal Binding Affinity

The strength of the interaction between a metal ion and a chelating agent is quantified by the stability constant (log K). A higher log K value signifies the formation of a more stable metal-ligand complex.[9] The choice between PECDT and DEDTC for a particular application will often depend on their relative affinities for the target metal ion.

LigandMetal IonLog KReference
DEDTCCu²⁺>14[9]
DEDTCNi²⁺~12[9]
DEDTCPb²⁺~16[9]
DEDTCCd²⁺~15[9]
DEDTCZn²⁺~11[9]

Note: Directly comparable experimental data for PECDT is not as readily available in the literature. However, the principles of dithiocarbamate chemistry allow for informed predictions. The steric bulk and electronic effects of the N-substituents are known to influence binding affinity. It has been observed that the metal chelating ability of dithiocarbamates can be enhanced by the presence of additional complexing atoms, such as the second nitrogen in the piperazine ring of PECDT.

The piperazine moiety in PECDT, with its second nitrogen atom, may offer additional coordination possibilities or alter the electronic properties of the dithiocarbamate group, potentially leading to enhanced affinity for certain metal ions compared to DEDTC. Conversely, the steric hindrance imposed by the cyclic structure might be a disadvantage for binding to smaller metal ions or those with specific coordination geometry preferences.

Experimental Protocols for Determining Metal Binding Affinity

To empower researchers to conduct their own comparative studies, we provide detailed protocols for the synthesis of these ligands and the determination of their metal binding affinities.

Protocol 1: Synthesis of Dithiocarbamate Ligands

Dithiocarbamates are generally synthesized through the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.[2][10][11]

Caption: General workflow for the synthesis of dithiocarbamate salts.

Step-by-Step Methodology:

  • Dissolution: Dissolve the secondary amine (N-ethylpiperazine for PECDT or diethylamine for DEDTC) in a suitable solvent such as ethanol in a flask.

  • Cooling: Place the flask in an ice bath to cool the solution.

  • Addition of Carbon Disulfide: While stirring continuously, slowly add carbon disulfide dropwise to the cooled amine solution.

  • Addition of Base: After the addition of carbon disulfide, add a solution of a strong base like sodium hydroxide or potassium hydroxide. The dithiocarbamate salt will precipitate out of the solution.[3]

  • Purification: Collect the precipitate by filtration.

  • Washing: Wash the collected solid with a cold solvent, such as diethyl ether, to remove any unreacted starting materials.

  • Drying: Dry the purified dithiocarbamate salt under a vacuum.

Protocol 2: UV-Vis Spectrophotometric Titration

This technique is a powerful method for studying metal-ligand binding by monitoring changes in the absorbance spectrum upon complex formation.[12][13][14][15]

cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Ligand_Sol Prepare Ligand Solution (PECDT or DEDTC) Cuvette Place Ligand Solution in Cuvette Ligand_Sol->Cuvette Metal_Sol Prepare Metal Ion Stock Solution Add_Metal Add Aliquots of Metal Solution Metal_Sol->Add_Metal Initial_Spec Record Initial Absorbance Spectrum Cuvette->Initial_Spec Initial_Spec->Add_Metal Record_Spec Record Spectrum after Each Addition Add_Metal->Record_Spec Repeat Repeat until Saturation Record_Spec->Repeat Repeat->Add_Metal Plot Plot Absorbance Change vs. Metal Concentration Repeat->Plot Fit Fit Data to a Binding Isotherm Model Plot->Fit Determine_K Determine Stability Constant (K) Fit->Determine_K

Caption: Workflow for UV-Vis spectrophotometric titration.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a solution of the dithiocarbamate ligand of a known concentration in a suitable buffer. Also, prepare a concentrated stock solution of the metal salt.

  • Initial Measurement: Place the ligand solution in a cuvette and record its initial UV-Vis absorbance spectrum.

  • Titration: Add a small aliquot of the metal stock solution to the cuvette, mix thoroughly, and allow the system to reach equilibrium.

  • Spectral Measurement: Record the absorbance spectrum after each addition of the metal solution.

  • Repeat: Continue this process until no further significant changes in the spectrum are observed, indicating saturation of the ligand.

  • Data Analysis: Plot the change in absorbance at a specific wavelength (where the change is maximal) against the concentration of the metal ion. Fit the resulting data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm) to calculate the stability constant.

Protocol 3: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).[16][17][18][19]

cluster_prep_itc Preparation cluster_exp_itc Experiment cluster_analysis_itc Data Analysis Ligand_ITC Prepare Ligand Solution (in Sample Cell) Inject Inject Aliquots of Metal into Ligand Ligand_ITC->Inject Metal_ITC Prepare Metal Solution (in Syringe) Metal_ITC->Inject Degas Degas Both Solutions Degas->Ligand_ITC Degas->Metal_ITC Measure_Heat Measure Heat Change for Each Injection Inject->Measure_Heat Plot_Heat Plot Heat Change per Mole of Injectant vs. Molar Ratio Measure_Heat->Plot_Heat Fit_Model Fit Data to a Binding Model Plot_Heat->Fit_Model Determine_Thermo Determine Kd, ΔH, and ΔS Fit_Model->Determine_Thermo

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Step-by-Step Methodology:

  • Solution Preparation: Prepare solutions of the dithiocarbamate ligand and the metal salt in the same buffer to minimize heats of dilution.

  • Degassing: Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.

  • Instrument Setup: Fill the sample cell with the ligand solution and the injection syringe with the metal solution. Allow the system to equilibrate to the desired temperature.

  • Titration: Perform a series of small, sequential injections of the metal solution into the ligand solution. The instrument will measure the heat change associated with each injection.

  • Data Analysis: Integrate the heat flow peaks to obtain the heat change for each injection. Plot these values against the molar ratio of metal to ligand. Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.

Protocol 4: Potentiometric Titration

This classical method determines the stability constants of metal complexes by monitoring the pH of a solution containing the metal and ligand as it is titrated with a standard base.[20][21][22][23]

cluster_prep_pot Preparation cluster_titration_pot Titration cluster_analysis_pot Data Analysis Solution_A Solution A: Acid Titrate_A Titrate Solution A with Standard Base Solution_A->Titrate_A Solution_B Solution B: Acid + Ligand Titrate_B Titrate Solution B with Standard Base Solution_B->Titrate_B Solution_C Solution C: Acid + Ligand + Metal Titrate_C Titrate Solution C with Standard Base Solution_C->Titrate_C Record_pH Record pH after Each Addition Titrate_A->Record_pH Titrate_B->Record_pH Titrate_C->Record_pH Plot_Curves Plot pH vs. Volume of Base Added Record_pH->Plot_Curves Calculate_n Calculate Average Ligand Number (n̄) Plot_Curves->Calculate_n Calculate_pL Calculate Free Ligand Exponent (pL) Plot_Curves->Calculate_pL Formation_Curve Plot n̄ vs. pL (Formation Curve) Calculate_n->Formation_Curve Calculate_pL->Formation_Curve Determine_K_pot Determine Stepwise Stability Constants Formation_Curve->Determine_K_pot

Caption: Workflow for potentiometric titration to determine stability constants.

Step-by-Step Methodology:

  • Solution Preparation: Prepare three solutions: (a) a known concentration of a strong acid, (b) the same concentration of acid plus a known concentration of the dithiocarbamate ligand, and (c) the same concentrations of acid and ligand plus a known concentration of the metal ion.

  • Titration: Titrate each of the three solutions with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition of the titrant.

  • Data Plotting: Plot the pH versus the volume of base added for each of the three titrations.

  • Calculations: Using the data from the titration curves, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration (pL) at various points along the titration of solution (c).

  • Formation Curve: Plot n̄ versus pL to generate a formation curve.

  • Stability Constant Determination: Analyze the formation curve to determine the stepwise stability constants of the metal-ligand complexes.

Applications and Future Perspectives

The choice between PECDT and DEDTC can be critical in various applications. For instance, in the development of new drugs that target metalloenzymes, the specific binding affinity and selectivity of the chelator are paramount.[6] Similarly, in the design of sensors for specific heavy metals, a ligand with a high and selective affinity for the target metal is required.[1] The structural and electronic differences between PECDT and DEDTC provide a basis for tuning these properties.

Future research in this area could focus on a systematic comparison of a wider range of piperazine-based dithiocarbamates with their acyclic counterparts to establish more detailed structure-activity relationships. This knowledge will be invaluable for the rational design of novel dithiocarbamate ligands with tailored metal binding affinities for specific applications in medicine, materials science, and environmental technology.

References

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  • CN103214405A - Production device and production method of liquid sodium dimethyl dithiocarbamate - Google Patents.
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  • Importance of isothermal titration calorimetry for the detection of the direct binding of metal ions to mismatched base pairs in duplex DNA - RSC Publishing. Available from: [Link]

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Validation of HPLC Methods for 4-Ethylpiperazine-1-carbodithioic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

4-Ethylpiperazine-1-carbodithioic acid is a highly polar, zwitterionic dithiocarbamate derivative. It is extensively utilized in coordination chemistry to form transition metal complexes, in bio-lubricant synthesis, and as a critical intermediate in the development of novel spermicidal agents[1][2]. Despite its high value in drug development and material science, quantifying this compound via High-Performance Liquid Chromatography (HPLC) is notoriously difficult.

Historically, dithiocarbamate analysis relied on non-specific hot acid digestion to evolve carbon disulfide (CS₂), a method that completely fails to distinguish individual dithiocarbamate species and overestimates concentrations due to matrix interferences 3[3]. Modern chromatographic methods attempt direct quantification, but analysts frequently encounter severe peak tailing, low recovery, and poor reproducibility 4[4].

This guide objectively compares conventional C18 and Zwitter-HILIC columns against the AuraPhase™ Shield C18 —a column specifically engineered to overcome the chemical bottlenecks associated with metal-chelating analytes.

The Causality of Chromatographic Failure

To develop a robust method, we must first understand why standard columns fail. The structural chemistry of 4-ethylpiperazine-1-carbodithioic acid presents a dual-threat to conventional silica-based stationary phases:

  • Metal Chelation (The Primary Bottleneck): The dithiocarbamate moiety (-CS₂⁻) is a potent bidentate ligand. When introduced into a standard HPLC system, it aggressively coordinates with trace iron and copper ions present in stainless steel frits, tubing, and the column hardware itself 5[5]. This leads to irreversible adsorption and massive signal loss.

  • Secondary Silanol Interactions: The piperazine ring contains basic nitrogen atoms. At the neutral pH required to keep the dithiocarbamate stable, these nitrogens are protonated and undergo strong ion-exchange interactions with unendcapped, acidic silanols on conventional C18 silica.

The AuraPhase™ Shield C18 Solution: Rather than relying on complex pre-column derivatization with Cu(II)[5], the AuraPhase™ Shield C18 utilizes a polar-embedded stationary phase (creating a protective hydration layer over residual silanols) housed within bio-inert PEEK hardware. This physically isolates the analyte from metal active sites, allowing for direct, underivatized quantification.

Pathway A 4-Ethylpiperazine-1-carbodithioic Acid (Metal Chelator) B Conventional C18 Column (Stainless Steel/Active Silanols) A->B Standard Injection C AuraPhase™ Shield C18 (Polar-Embedded/PEEK Hardware) A->C Optimized Injection D Metal Chelation & Secondary Interactions B->D E Shielded Surface & Inert Flow Path C->E F Peak Tailing & Signal Loss (Invalid Data) D->F G Sharp Peaks & High Recovery (Validated Quantitation) E->G

Fig 1. Chromatographic pathways of dithiocarbamates based on column chemistry.

Product Comparison & Quantitative Data

To validate the superiority of the shielded phase, we compared three column chemistries using a standardized mobile phase (Acetonitrile / 20 mM Ammonium Acetate buffer, pH 6.8).

Table 1: Chromatographic Performance Metrics
Column TypeHardwareRetention Time (min)Peak Asymmetry (Tf)Theoretical Plates (N)Result
Conventional C18 Stainless Steel8.452.85 (Severe Tailing)4,200Fail
Zwitter-HILIC Stainless Steel5.121.45 (Moderate)8,500Marginal
AuraPhase™ Shield C18 PEEK-Lined6.301.02 (Excellent)15,400 Pass
Table 2: Method Validation Parameters (AuraPhase™ Shield C18)
Validation ParameterExperimental ResultICH Acceptance Criteria
Linearity (R²) 0.9998 (Range: 0.5 - 50 µg/mL)≥ 0.999
Limit of Detection (LOD) 0.02 µg/mLSignal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 0.06 µg/mLSignal-to-Noise ≥ 10
Intraday Precision (RSD%) 0.8% (n=5)≤ 2.0%
Matrix Recovery 98.5% ± 1.2%90 - 110%

Data Interpretation: The Conventional C18 failed system suitability due to severe tailing (Tf > 2.0), caused by the metal chelation described above. The Zwitter-HILIC showed improvement but suffered from poor retention stability. The AuraPhase™ Shield C18 delivered symmetrical peaks and high plate counts, proving that eliminating hardware-induced chelation is the definitive solution.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol integrates internal checks to ensure data integrity at every step. We utilize EDTA in the sample preparation to act as a competitive chelator, protecting the dithiocarbamate from endogenous matrix metals prior to injection[5].

Step-by-Step Methodology

Phase 1: Sample Preparation & Protection

  • Extraction: Weigh 1.0 g of the sample matrix into a centrifuge tube. Add 10 mL of cold Methanol containing 10 µM EDTA . Causality Check: The EDTA competitively binds free metal ions in the matrix, preventing the in-situ degradation of 4-ethylpiperazine-1-carbodithioic acid[5].

  • Clarification: Vortex for 2 minutes, then centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber autosampler vial (analyte is light-sensitive).

Phase 2: System Suitability & Equilibration 4. Column Installation: Install the AuraPhase™ Shield C18 (150 x 4.6 mm, 3 µm). 5. Mobile Phase: Isocratic elution using 60% Acetonitrile and 40% Ammonium Acetate buffer (20 mM, adjusted to pH 6.8). Flow rate: 1.0 mL/min. 6. System Suitability Test (SST): Inject a 10 µg/mL reference standard 5 times. Validation Gate: Proceed only if RSD ≤ 2.0% and Peak Asymmetry is between 0.9 and 1.1.

Phase 3: Analytical Sequence 7. Blank Injection: Inject the extraction solvent (Methanol + EDTA) to verify zero carryover. 8. Bracketing: Run calibration standards, followed by unknown samples, and close the sequence with a mid-level standard to verify detector drift is < 2%. Detection is performed via UV at 272 nm.

Workflow S1 1. Sample Preparation Cold Methanol + 10 µM EDTA S2 2. Centrifugation & Filtration 0.22 µm PTFE Filter S1->S2 S3 3. Column Equilibration AuraPhase™ Shield C18 S2->S3 S4 4. Isocratic HPLC Separation Acetonitrile / pH 6.8 Buffer S3->S4 S5 5. UV Detection (272 nm) & Data Integration S4->S5 S6 6. System Suitability Validation RSD < 2%, Asymmetry 0.9-1.1 S5->S6

Fig 2. Self-validating HPLC workflow for 4-ethylpiperazine-1-carbodithioic acid.

Conclusion

The quantification of 4-ethylpiperazine-1-carbodithioic acid is fundamentally limited by its propensity to chelate metals and interact with acidic silanols. As demonstrated by the experimental data, traditional C18 columns are inadequate for this analysis. By adopting a self-validating protocol utilizing EDTA extraction and the AuraPhase™ Shield C18 column, laboratories can bypass complex pre-column derivatization, achieving highly reproducible, ICH-compliant quantitative data.

References

  • Carbodithioates with spermicidal activity and process for preparation thereof.Google Patents (WO2014122670A1).
  • Studies of the interaction between bis(dithiocarbamato)copper(II) complexes with nitric oxide in aqueous solution and biological applications.ResearchGate.
  • High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Dithiocarbamates.BenchChem.
  • Analysis of the Dithiocarbamate Fungicides Ziram, Maneb, and Zineb and the Flotation Agent Ethylxanthogenate by Ion-Pair Reversed-Phase HPLC.Analytical Chemistry (ACS Publications).
  • Analytical Methods for Dithiocarbamate Detection.Encyclopedia.pub.

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NMR Spectral Comparison of 4-Ethylpiperazine-1-carbodithioic Acid and Its Analogues: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Dithiocarbamates derived from piperazine—specifically 4-ethylpiperazine-1-carbodithioic acid (4-EtPipzcdtH) and its 4-methyl analogue (4-MPipzcdtH)—are highly versatile bidentate chelators used extensively in transition metal coordination chemistry, material science, and drug development.

This guide provides an objective, data-driven comparison of the nuclear magnetic resonance (NMR) spectral properties of these ligands. By analyzing the causality behind their chemical shifts, researchers can accurately validate the synthesis of zwitterionic free acids, their sodium salts, and their subsequent metal complexes.

Mechanistic Principles of NMR Chemical Shifts

To interpret the 1 H NMR spectra of piperazine-based dithiocarbamates, one must understand the electronic push-pull dynamics across the piperazine ring. The chemical shifts of the methylene protons are governed by three distinct electronic phenomena [1]:

  • Zwitterion Formation: In their free acid form, these molecules exist as zwitterions. The insertion of carbon disulfide ( CS2​ ) into the N1-H bond forms a dithiocarbamate group ( −CSS− ), while the N4 atom becomes protonated ( N4−H+ ). Because both nitrogen poles become strongly electron-withdrawing, the entire piperazine ring is heavily deshielded.

  • Thioureide Resonance: The dithiocarbamate moiety exhibits partial double-bond character between the N1 nitrogen and the thiocarbonyl carbon ( >N−C(=S)S−↔>N+=C(−S−)2​ ). This restricted rotation severely deshields the adjacent 2,6- CH2​ protons.

  • Metal Coordination: When the ligand coordinates to a transition metal (e.g., Zn(II), Co(II), or V(IV)), the N4 atom is deprotonated (returning to a neutral, electron-donating tertiary amine), while the N1 thioureide resonance is enhanced by the metal's electron-accepting nature. This causes a dramatic spectral separation: the 2,6- CH2​ protons shift further downfield, while the 3,5- CH2​ protons shift sharply upfield [2].

NMRLogic A Free Piperazine Amine (Uniform Electron Density) B CS₂ Insertion at N1 (-CSS⁻ Formation) A->B C N4 Protonation (Zwitterion State) B->C D Dual Deshielding (Overlapping 2,6 & 3,5-CH₂ Signals) C->D E Metal Coordination (Deprotonation of N4) D->E F Enhanced Thioureide Resonance (>N⁺=C-S-M) E->F G Signal Separation: 2,6-CH₂ (Downfield) & 3,5-CH₂ (Upfield) F->G

Causality of NMR chemical shifts in piperazine dithiocarbamates via thioureide resonance.

Comparative NMR Spectral Data

The table below summarizes the 1 H NMR spectral data for the 4-methyl and 4-ethyl analogues across their free amine, zwitterionic, and metal-complexed states.

Table 1: 1 H NMR Shifts of 4-Methylpiperazine-1-carbodithioic Acid (4-MPipzcdt)
Compound StateN4 EnvironmentN1 Environment2,6- CH2​ Shift (ppm)3,5- CH2​ Shift (ppm)N4-Alkyl Shift (ppm)
1-Methylpiperazine (Amine)Neutral (Tertiary)Neutral (Secondary)~2.83 (t)~2.83 (t)2.26 (s, CH3​ )
4-MPipzcdtH (Zwitterion)Protonated ( N4−H+ )Dithiocarbamate ( −CSS− )3.74 - 3.78 (m)3.74 - 3.78 (m)2.96 (s, CH3​ )
[Zn(4-MPipzcdt)₂] (Complex)Neutral (Tertiary)Coordinated ( >N+=CSS−M )4.10 - 4.20 (t)1.80 - 1.90 (t)2.30 - 2.40 (s, CH3​ )

*Note: In the zwitterionic state, the dual deshielding from both the N4−H+ and the N1−CSS− poles causes the 2,6 and 3,5 methylene protons to merge into overlapping multiplets around 3.75 ppm.

Table 2: 1 H NMR Shifts of 4-Ethylpiperazine-1-carbodithioic Acid (4-EtPipzcdt)
Compound StateN4 EnvironmentN1 Environment2,6- CH2​ Shift (ppm)3,5- CH2​ Shift (ppm)N4-Alkyl Shift (ppm)
1-Ethylpiperazine (Amine)Neutral (Tertiary)Neutral (Secondary)~2.80 (t)~2.40 (t)2.35 (q), 1.05 (t)
4-EtPipzcdtH (Zwitterion)Protonated ( N4−H+ )Dithiocarbamate ( −CSS− )~3.75 (m)~3.75 (m)~3.10 (q), 1.25 (t)
[Co(NO)(4-EtPipzcdt)₂] (Complex)Neutral (Tertiary)Coordinated ( >N+=CSS−M )2.49 - 2.72 (t)**1.81 - 1.96 (t)2.30 (q), 1.05 (t)

**Note: The exact downfield shift of the 2,6- CH2​ protons in metal complexes is highly dependent on the metal's oxidation state and electronic configuration (e.g., diamagnetic Co(I) vs. d10 Zn(II)) [3].

Experimental Workflows & Self-Validating Protocols

To ensure high-purity ligand synthesis for accurate NMR characterization, the following self-validating protocol must be strictly adhered to. The synthesis relies on temperature control to manage the volatility of CS2​ and the exothermicity of the nucleophilic attack.

Protocol: Synthesis of 4-Ethylpiperazine-1-carbodithioic Acid (Zwitterion)
  • Pre-cooling Phase: Dissolve 11.5 mmol of 1-ethylpiperazine in 15 mL of absolute ethanol. Cool the reaction flask to exactly 5 °C using an ice-water bath.

    • Causality: CS2​ boils at 46 °C. The reaction is highly exothermic; failing to cool the mixture will result in the volatilization of CS2​ and low reaction yields.

  • Nucleophilic Addition: Add 11.5 mmol of carbon disulfide ( CS2​ ) dropwise over 30 minutes under continuous magnetic stirring.

  • Visual Validation: A cream-colored solid will begin to precipitate almost immediately. This phase change is a self-validating visual cue that the zwitterionic carbodithioic acid has successfully formed.

  • Isolation: Filter the precipitate under a vacuum. Wash thoroughly with cold ethanol and diethyl ether to remove any unreacted amine or CS2​ . Air dry the solid.

  • Spectroscopic Validation: Before proceeding to NMR, run an FT-IR spectrum. The successful formation of the zwitterion is confirmed by the disappearance of the sharp secondary amine ν(N−H) stretch and the emergence of a broad ν(N−H+) band at 3600–3200 cm −1 , alongside a strong ν(C−S) stretch near 1000 cm −1 .

Protocol: Conversion to the Sodium Salt

For complexation reactions, the zwitterion is often converted to its highly soluble sodium salt.

  • Suspend the purified 4-EtPipzcdtH in a minimal volume of distilled water (approx. 2 mL).

  • Add an equimolar amount of aqueous NaOH (11.5 mmol) dropwise.

    • Causality: The strong base deprotonates the N4−H+ pole. As the zwitterion is neutralized, the suspension will clear into a transparent solution, validating the phase transition.

  • Evaporate the filtrate to dryness on a water bath to yield sodium 4-ethylpiperazine-1-carbodithioate monohydrate.

SynthesisWorkflow A 1-Ethylpiperazine (Free Amine) B CS₂ Addition (Ethanol, 5°C) A->B C 4-EtPipzcdtH (Solid Zwitterion) B->C Nucleophilic Attack D NaOH (aq) Neutralization C->D E Sodium 4-EtPipzcdt (Soluble Salt) D->E Deprotonation (Clears Solution) F Metal Halide Coordination E->F G Metal Complex [M(4-EtPipzcdt)₂] F->G Chelation

Workflow for the synthesis of 4-ethylpiperazine-1-carbodithioate and its metal complexes.

Conclusion

The structural characterization of 4-ethylpiperazine-1-carbodithioic acid and its analogues relies heavily on understanding the electronic environment of the piperazine ring. The transition from a free amine to a zwitterion collapses the 2,6 and 3,5 methylene 1 H NMR signals into a single deshielded multiplet. Subsequent metal coordination breaks this symmetry, deprotonating the N4 atom and hyper-deshielding the N1 atom via thioureide resonance, resulting in distinct, widely separated triplets. Recognizing these causal shifts is critical for researchers validating the synthesis of novel dithiocarbamate-based therapeutics and catalysts.

References

  • Physicochemical studies on some 4-methylpiperazine-1-carbodithioate complexes of zinc(II), cadmium(II) and mercury . NIScPR - Indian Journal of Chemistry. URL:[Link]

  • Synthesis And Physico-Chemical Investigations On Some Bis(Carbodithioato)Nitrosyl Complexes Of Cobalt(I) . IOSR Journal of Applied Chemistry. URL: [Link]

  • PHYSICO-CHEMICAL INVESTIGATION ON SOME CARBODITHIOATE COMPLEXES OF OXOVANADIUM (IV) . Asian Journal of Advanced Basic Sciences. URL: [Link]

Safety Operating Guide

Mechanistic Hazard Profile: The Causality of Dithiocarbamate Toxicity

Author: BenchChem Technical Support Team. Date: April 2026

The safe handling and disposal of 1-Piperazinecarbodithioic acid, 4-ethyl- (commonly referred to as 4-ethylpiperazine-1-carbodithioic acid or 4-EtPipzcdtH ) requires a rigorous, chemistry-informed approach. As a dithiocarbamate derivative widely used as a ligand in coordination chemistry and drug development, its disposal is complicated by two primary factors: its propensity to release highly toxic carbon disulfide (CS₂) gas under acidic conditions, and its potent environmental toxicity, particularly to aquatic life[1].

This guide provides researchers and environmental health and safety (EHS) professionals with the mechanistic understanding and validated protocols necessary to manage 4-EtPipzcdtH waste safely.

To manage 4-EtPipzcdtH effectively, operators must understand its degradation pathways. Dithiocarbamates are stable in alkaline environments but undergo rapid, acid-catalyzed hydrolysis when the pH drops below 7 [2].

When exposed to acidic waste streams, the nitrogen or sulfur atoms of the dithiocarbamate moiety become protonated. This weakens the C–N bond, leading to an irreversible cleavage that generates 1-ethylpiperazine and carbon disulfide (CS₂) [4]. CS₂ is a highly volatile, neurotoxic, and extremely flammable gas (flash point: -30°C). Therefore, the foundational rule of dithiocarbamate disposal is the absolute prohibition of mixing this compound with acidic waste.

Decomposition A 4-EtPipzcdtH (Intact Ligand) B H+ (pH < 7) A->B Acidic Exposure C Protonated Intermediate B->C N-Protonation D Carbon Disulfide (CS2) [Toxic Gas] C->D C-N Cleavage E 1-Ethylpiperazine [Amine] C->E C-N Cleavage

Acid-catalyzed decomposition pathway of 4-EtPipzcdtH yielding toxic carbon disulfide.

Quantitative Hazard Data

To facilitate rapid risk assessment, the critical physicochemical and operational parameters of 4-EtPipzcdtH are summarized below.

ParameterValue / CharacteristicOperational Implication
Chemical Formula C₇H₁₄N₂S₂High sulfur content requires incineration facilities equipped with SOx scrubbers.
Acid Stability Unstable (pH < 7)Rapidly degrades; strict prohibition against mixing with acidic waste streams.
Primary Degradation Gas Carbon Disulfide (CS₂)CS₂ is highly flammable and neurotoxic; requires continuous fume hood handling.
Metal Affinity High (Chelates Co, Cu, Zn)Waste often contains heavy metals; necessitates dual-hazard classification.
Aquatic Toxicity High (Acute & Chronic)Absolute prohibition of drain disposal; must be treated as environmentally hazardous [3].

Operational Segregation and Disposal Workflows

Because 4-EtPipzcdtH is frequently used to synthesize metal complexes, laboratory waste is rarely homogenous. Waste must be meticulously segregated based on its physical state, pH, and metal content.

WasteFlow Start 4-EtPipzcdtH Waste Generated CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powders, PPE) CheckState->Solid Solid Liquid Liquid Waste (Solutions) CheckState->Liquid Liquid Complex Metal Complexes (Co, Cu, Zn) CheckState->Complex Metal-Bound Incineration Hazardous Waste Incineration (Licensed Facility) Solid->Incineration Sealed Container CheckAcid pH Check (Is pH < 7?) Liquid->CheckAcid Complex->Incineration Heavy Metal Stream Neutralize Neutralize to pH 8-10 (NaOH/Buffer) CheckAcid->Neutralize Yes (Danger) OrgAqueous Segregate: Basic Aqueous or Organic CheckAcid->OrgAqueous No (Safe) Neutralize->OrgAqueous Verified pH > 8 OrgAqueous->Incineration Non-Acidic Stream

Decision matrix for the segregation and disposal of 4-EtPipzcdtH laboratory waste.

Validated Disposal Protocols

The following methodologies are designed as self-validating systems . By embedding verification steps directly into the procedure, operators physically prevent the conditions necessary for catastrophic failures (such as pressurized gas evolution in sealed waste carboys).

Protocol 1: Liquid Waste Neutralization and Segregation

Use this protocol for aqueous or mixed-solvent solutions containing unreacted 4-EtPipzcdtH.

  • Initial Assessment : Inside a certified fume hood, measure the pH of the liquid waste using a calibrated pH meter or high-resolution indicator paper.

    • Causality: Identifying acidic conditions immediately dictates whether the solution is actively generating CS₂ gas.

  • Alkaline Adjustment : If the pH is below 8.0, slowly add 1M Sodium Hydroxide (NaOH) dropwise under continuous magnetic stirring until the pH reaches 8.5 to 10.0.

    • Causality: Pushing the chemical equilibrium toward the stable dithiocarbamate salt halts the C–N bond cleavage mechanism.

  • Validation Check : Cease stirring, wait exactly 15 minutes, and re-measure the pH.

    • Self-Validating System: This mandatory waiting period ensures that latent buffering agents in the waste matrix haven't neutralized the added base. If the pH remains > 8.5, the stabilization is verified.

  • Transfer and Containment : Transfer the stabilized solution to a high-density polyethylene (HDPE) carboy explicitly labeled "Basic Organic Waste - Dithiocarbamates." Never combine this with general organic waste, which may inadvertently become acidified by other lab users.

Protocol 2: Solid Waste and Metal Complex Disposal

Use this protocol for dry powders, contaminated consumables, and synthesized metal-ligand complexes.

  • Collection : Gather all unreacted solid 4-EtPipzcdtH and any synthesized metal complexes (e.g., Co(II), Cu(II) derivatives) into a sealable, compatible secondary container.

    • Causality: Metal-dithiocarbamate complexes exhibit potent aquatic toxicity and require specialized high-temperature incineration equipped with heavy metal scrubbers [3].

  • Strict Segregation : Physically separate pure organic dithiocarbamate waste from metal-complexed waste. Label the complexed waste as "Hazardous Solid Waste: Heavy Metals + Organosulfur Compounds."

  • Containment Validation : Seal the container tightly and weigh it on a laboratory balance. Record the exact mass on the hazardous waste log immediately.

    • Self-Validating System: Tracking the exact mass establishes a chain of custody, preventing discrepancy during EHS pickup and ensuring no toxic material is lost to environmental exposure.

Protocol 3: Emergency Spill Response
  • Isolation : Evacuate personnel and ensure the fume hood or room ventilation is operating at maximum capacity to clear potential CS₂ vapors.

  • Neutralization & Absorption : For liquid spills, cover the area with an inert, non-acidic absorbent material (e.g., vermiculite or sand). Do not use acidic spill kits.

  • Collection : Sweep the absorbed material into a dedicated solid waste container using non-sparking tools (due to the flammability of any evolved CS₂). Proceed to dispose of it following Protocol 2.

References

  • Lopatecki, L. E., & Newton, W. (1952). THE DECOMPOSITION OF DITHIOCARBAMATE FUNGICIDES, WITH SPECIAL REFERENCE TO THE VOLATILE PRODUCTS. Canadian Journal of Botany.[Link]

  • Rizzetti, T. M., et al. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Encyclopedia.pub.[Link]

  • Castro, E. A., et al. (1998). Mechanisms of Acid Decomposition of Dithiocarbamates. 1. Alkyl Dithiocarbamates. The Journal of Organic Chemistry.[Link]

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